molecular formula C8H11N3O3S B8817499 Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

Cat. No. B8817499
M. Wt: 229.26 g/mol
InChI Key: POBMBNPEUPDXRS-UHFFFAOYSA-N
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Patent
US04431643

Procedure details

Ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (50 g.) was added over 3 minutes with stirring at ambient temperature to a solution of thiourea (18.4 g.) and solution acetate (19.8 g.) in a mixture of methanol (250 ml.) and water (250 ml.). After stirring for 35 minutes at 40° to 45° C., the reaction mixture was cooled with ice and adjusted to pH 6.3 with a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes at the same temperature, precipitates were collected by filtration, washed with water (200 ml.) and then with diisopropyl ether (100 ml.), and dried to give colorless crystals of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (37.8 g.), mp 161° to 162° C.
Name
Ethyl 2-methoxyimino-4-chloroacetoacetate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:10]([CH2:12]Cl)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[NH2:14][C:15]([NH2:17])=[S:16].C([O-])(=O)C.C(=O)(O)[O-].[Na+]>CO.O>[CH3:1][O:2][N:3]=[C:4]([C:10]1[N:14]=[C:15]([NH2:17])[S:16][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:3.4|

Inputs

Step One
Name
Ethyl 2-methoxyimino-4-chloroacetoacetate
Quantity
50 g
Type
reactant
Smiles
CON=C(C(=O)OCC)C(=O)CCl
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 35 minutes at 40° to 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with ice
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at the same temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (200 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diisopropyl ether (100 ml.), and dried

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CON=C(C(=O)OCC)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04431643

Procedure details

Ethyl 2-methoxyimino-4-chloroacetoacetate (syn isomer) (50 g.) was added over 3 minutes with stirring at ambient temperature to a solution of thiourea (18.4 g.) and solution acetate (19.8 g.) in a mixture of methanol (250 ml.) and water (250 ml.). After stirring for 35 minutes at 40° to 45° C., the reaction mixture was cooled with ice and adjusted to pH 6.3 with a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes at the same temperature, precipitates were collected by filtration, washed with water (200 ml.) and then with diisopropyl ether (100 ml.), and dried to give colorless crystals of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (37.8 g.), mp 161° to 162° C.
Name
Ethyl 2-methoxyimino-4-chloroacetoacetate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:10]([CH2:12]Cl)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[NH2:14][C:15]([NH2:17])=[S:16].C([O-])(=O)C.C(=O)(O)[O-].[Na+]>CO.O>[CH3:1][O:2][N:3]=[C:4]([C:10]1[N:14]=[C:15]([NH2:17])[S:16][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:3.4|

Inputs

Step One
Name
Ethyl 2-methoxyimino-4-chloroacetoacetate
Quantity
50 g
Type
reactant
Smiles
CON=C(C(=O)OCC)C(=O)CCl
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 35 minutes at 40° to 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with ice
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at the same temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water (200 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diisopropyl ether (100 ml.), and dried

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CON=C(C(=O)OCC)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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